Unii-2dht4209JN

Overview

Description

Scientific Research Applications

Transforming Educational Programs for Academic Researchers

The transformation of basic scientific research into practical innovations is a longstanding tradition, significantly contributing to societal advancements. The National Collegiate Inventors and Innovators Alliance (NCIIA) exemplifies this by developing experiential learning in STEM innovation, invention, and entrepreneurship, aimed at creating socially beneficial businesses. This approach aligns with the broader objectives of translating scientific research into practical applications that benefit society (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Advances in Liquid-Phase Syntheses of Inorganic Nanoparticles

The electronics industry's evolution from vacuum tubes to miniature chips exemplifies the synergy between scientific discovery and technological development. This progress has been partly driven by discoveries in new semiconducting materials, showcasing how scientific advancements can lead to significant technological leaps in various industry sectors (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Environments for Large Scale Environmental Models

Large scientific applications often involve geographically dispersed teams, requiring collaborative working environments for development and data sharing. The Unified Air Pollution Model (UNI-DEM) serves as a case study for designing such environments, demonstrating the need for application-centric frameworks to support large-scale scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Scientific Visualization in Archaeology

Scientific visualization techniques, including 3D immersive virtual reality environments, have made significant impacts in archaeology. These methods enable high-definition examination of data, aiding in the preservation and diagnostics of cultural heritage. This approach has been effectively utilized in research conducted in the Middle East, illustrating the transformative impact of visualization technologies in scientific research (Knabb, Schulze, Kuester, DeFanti, & Levy, 2014).

Mechanism of Action

Target of Action

Similar compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Mode of Action

Related compounds like tert-butanol have been shown to exhibit antioxidant properties . They act as terminating agents that suppress autoxidation, a process whereby unsaturated organic compounds are attacked by atmospheric oxygen .

Biochemical Pathways

The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways . It’s also worth noting that related compounds like 2,4-di-tert-butylphenol have been involved in the metabolic processes of certain microorganisms .

Pharmacokinetics

A study on a related compound, tert-butyl-(s)-6-diazo-2-((s)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures .

Result of Action

Related compounds like tert-butylhydroquinone (tbhq) have been shown to suppress processes that lead to neuroinflammation and oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(tert-Butyl)-acemetacin. For instance, the pH value of the reaction system and the disinfectant dosage can potentially influence the chlorination kinetics of related compounds . Additionally, compounds present in the root exudates of continuously cropped plants can affect the germination, seedling growth, and development of certain plants .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 6-(tert-Butyl)-acemetacin could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of 6-(tert-Butyl)-acemetacin, particularly any functional groups that could participate in binding interactions .

Cellular Effects

The effects of 6-(tert-Butyl)-acemetacin on cellular processes would likely be diverse, influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the cells’ type and the intracellular targets of 6-(tert-Butyl)-acemetacin.

Molecular Mechanism

The molecular mechanism of action of 6-(tert-Butyl)-acemetacin would involve its interactions at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 6-(tert-Butyl)-acemetacin could change due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 6-(tert-Butyl)-acemetacin would likely vary with different dosages. Studies could reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

6-(tert-Butyl)-acemetacin could be involved in various metabolic pathways within the body, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-(tert-Butyl)-acemetacin within cells and tissues would depend on factors such as its solubility, charge, and size, as well as any transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of 6-(tert-Butyl)-acemetacin would depend on factors such as its size, charge, and hydrophobicity, as well as any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

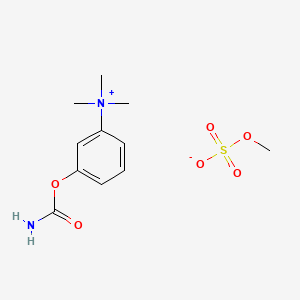

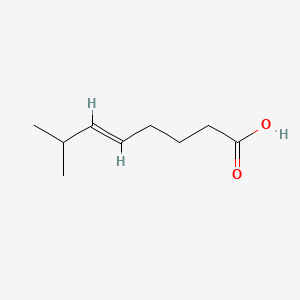

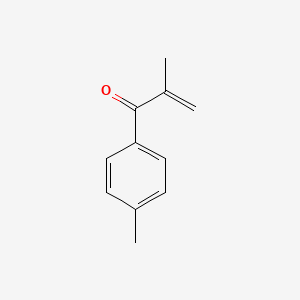

2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6/c1-14-17(11-23(30)33-13-22(28)29)18-10-21(32-5)19(25(2,3)4)12-20(18)27(14)24(31)15-6-8-16(26)9-7-15/h6-10,12H,11,13H2,1-5H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHYYUPSGPOIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1C(=O)C3=CC=C(C=C3)Cl)C(C)(C)C)OC)CC(=O)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76812-64-1 | |

| Record name | 6-(tert-Butyl)-acemetacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(TERT-BUTYL)-ACEMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DHT4209JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3061180.png)

![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)

![7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3061194.png)